
3-(2-Pyridyl)-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyridyl)-DL-phenylalanine is an organic compound that features both a pyridine ring and a phenylalanine moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic systems and amino acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-DL-phenylalanine typically involves the coupling of a pyridine derivative with a phenylalanine precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the pyridine and phenylalanine moieties . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a boron reagent like phenylboronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 3-(2-Pyridyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for halogenation) or nitro compounds (for nitration) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
3-(2-Pyridyl)-DL-phenylalanine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its amino acid structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific receptors or enzymes.
作用機序
The mechanism of action of 3-(2-Pyridyl)-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino acid moiety, potentially inhibiting or activating specific pathways . The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can alter its reactivity and function.
類似化合物との比較
3-(2-Pyridyl)pyrazole: This compound also features a pyridine ring but is combined with a pyrazole moiety.
1,3-Di(2-pyridyl)benzene: This compound has two pyridine rings attached to a benzene core and is used in similar applications, such as in the development of ligands for metal complexes.
Uniqueness: 3-(2-Pyridyl)-DL-phenylalanine is unique due to its combination of a pyridine ring and an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in both organic synthesis and biological research.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18) |
InChIキー |
NONOWZDEZLPCGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







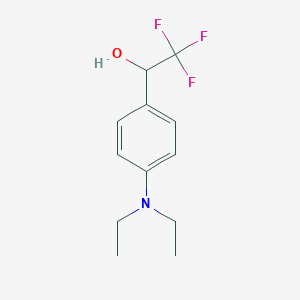
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
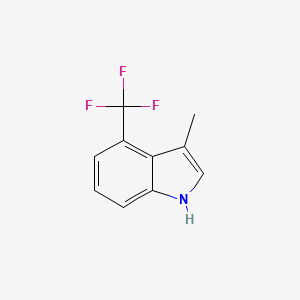

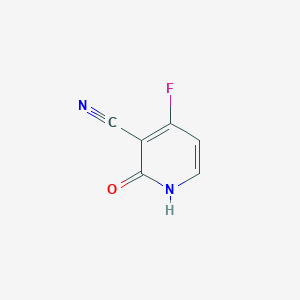
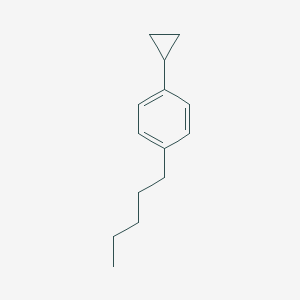
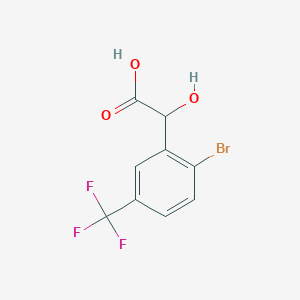
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
